3-benzyl-1,3-benzothiazol-2(3H)-one

Description

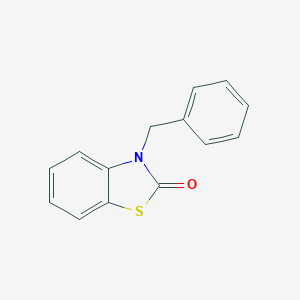

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-benzyl-1,3-benzothiazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NOS/c16-14-15(10-11-6-2-1-3-7-11)12-8-4-5-9-13(12)17-14/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPMOZTXHJDAKOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=CC=CC=C3SC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22291-74-3 | |

| Record name | 3-BENZYL-2(3H)-BENZOTHIAZOLONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: Chemical Properties of 3-Benzyl-1,3-Benzothiazol-2(3H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of the heterocyclic compound 3-benzyl-1,3-benzothiazol-2(3H)-one. The information is intended for researchers, scientists, and professionals involved in drug discovery and development.

Chemical Properties

This compound is a sulfur and nitrogen-containing heterocyclic compound. The core structure consists of a benzene ring fused to a thiazole ring. The benzothiazole scaffold is of significant interest in medicinal chemistry due to its presence in a wide range of biologically active molecules.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | Value | Reference Compound |

| Molecular Formula | C₁₄H₁₁NOS | This compound |

| Molecular Weight | 241.31 g/mol | This compound |

| Melting Point | 66.2-67.3 °C | 3-(4-methylbenzyl)benzo[d]thiazol-2(3H)-one[1] |

| Boiling Point | Data not available | |

| Solubility | Data not available |

Table 2: Spectral Data of a Structurally Similar Compound: 3-(4-methylbenzyl)benzo[d]thiazol-2(3H)-one [1]

| Spectral Data | Values |

| ¹H NMR (500 MHz, CDCl₃) δ (ppm) | 7.39 (dd, J = 8.0 Hz, 1.0 Hz, 1H), 7.21-7.17 (m, 3H), 7.12-7.08 (m, 3H), 6.96 (d, J = 8.0 Hz, 1H), 5.09 (s, 2H), 2.29 (s, 3H) |

| ¹³C NMR (125 MHz, CDCl₃) δ (ppm) | 170.21, 137.55, 136.93, 132.04, 129.46, 127.08, 126.22, 123.10, 122.52, 122.47, 111.21, 45.90, 21.02 |

| IR (KBr) ν (cm⁻¹) | 1662 (C=O) |

| HRMS (ESI, m/z) | [M+H]⁺ calcd for C₁₅H₁₃NOS: 256.0791; found 256.0791 |

Experimental Protocols

The synthesis of 3-substituted-1,3-benzothiazol-2(3H)-ones can be achieved through various methods. A common approach involves the reaction of 2-aminothiophenol with a suitable carbonyl source, followed by N-alkylation.

Synthesis of this compound (Proposed Method)

This protocol is adapted from the synthesis of analogous 3-substituted benzothiazolones.[1]

Materials:

-

2-Aminothiophenol

-

Triphosgene or 1,1'-Carbonyldiimidazole (CDI)

-

Benzyl bromide

-

A suitable base (e.g., potassium carbonate, triethylamine)

-

An appropriate solvent (e.g., dichloromethane, acetonitrile, DMF)

Procedure:

-

Formation of 1,3-Benzothiazol-2(3H)-one:

-

Dissolve 2-aminothiophenol in a suitable solvent.

-

Slowly add a carbonyl source (e.g., triphosgene or CDI) to the solution at a controlled temperature.

-

Stir the reaction mixture until the formation of the 1,3-benzothiazol-2(3H)-one is complete, as monitored by thin-layer chromatography (TLC).

-

Isolate the product by filtration or extraction.

-

-

N-Benzylation:

-

Dissolve the synthesized 1,3-benzothiazol-2(3H)-one in an appropriate solvent.

-

Add a base (e.g., potassium carbonate) to the solution.

-

Add benzyl bromide dropwise to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture and isolate the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

-

Characterization: The structure and purity of the synthesized compound should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Biological Activity and Signaling Pathways

The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3]

Potential as a Monoamine Oxidase B (MAO-B) Inhibitor

Several studies have highlighted the potential of benzothiazole derivatives as inhibitors of monoamine oxidase B (MAO-B).[4][5][6] MAO-B is a key enzyme in the degradation of neurotransmitters, particularly dopamine. Inhibition of MAO-B can increase dopamine levels in the brain and is a therapeutic strategy for neurodegenerative disorders such as Parkinson's disease.[4]

The proposed mechanism of action involves the benzothiazole derivative binding to the active site of the MAO-B enzyme, thereby preventing the breakdown of dopamine. This leads to an accumulation of dopamine in the synaptic cleft, which can help to alleviate the motor symptoms associated with Parkinson's disease.

Figure 1: Proposed mechanism of MAO-B inhibition by this compound.

Experimental Protocol for MAO-B Inhibition Assay

The following is a general protocol for assessing the MAO-B inhibitory activity of a compound, adapted from published studies.[1]

Materials:

-

Human MAO-B enzyme (recombinant)

-

Kynuramine (substrate)

-

4-Hydroxyquinoline (standard)

-

Test compound (this compound)

-

Potassium phosphate buffer

-

Sodium hydroxide

-

Fluorometric plate reader

Procedure:

-

Prepare solutions of the test compound at various concentrations.

-

In a 96-well plate, add the potassium phosphate buffer, the test compound solution, and the MAO-B enzyme solution.

-

Pre-incubate the mixture at 37 °C for a specified time.

-

Initiate the enzymatic reaction by adding the kynuramine substrate.

-

Incubate the reaction mixture at 37 °C.

-

Stop the reaction by adding sodium hydroxide.

-

Measure the fluorescence of the product (4-hydroxyquinoline) using a fluorometric plate reader (excitation at ~310 nm, emission at ~400 nm).

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Figure 2: General workflow for the MAO-B inhibition assay.

Conclusion

This compound belongs to a class of compounds with significant potential in medicinal chemistry. While specific data for this particular molecule is limited in the public domain, the available information on analogous compounds provides a strong foundation for its synthesis, characterization, and biological evaluation. The potential for this compound to act as a MAO-B inhibitor warrants further investigation, which could lead to the development of new therapeutic agents for neurodegenerative diseases. This guide provides the necessary theoretical and practical framework for researchers to pursue further studies on this promising molecule.

References

- 1. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03803J [pubs.rsc.org]

- 2. ijrpc.com [ijrpc.com]

- 3. scielo.br [scielo.br]

- 4. The inhibition of monoamine oxidase by 2H-1,4-benzothiazin-3(4H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis and evaluation of benzothiazole-derived phenyl thioacetamides as dual inhibitors of monoamine oxidases and cholinesterases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. d-nb.info [d-nb.info]

Synthesis of 3-benzyl-1,3-benzothiazol-2(3H)-one from 2-aminobenzenethiol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-benzyl-1,3-benzothiazol-2(3H)-one, a molecule of interest in medicinal chemistry, starting from 2-aminobenzenethiol. The synthesis is a two-step process involving the initial cyclization of 2-aminobenzenethiol to form the core intermediate, 1,3-benzothiazol-2(3H)-one, followed by N-benzylation to yield the final product. This document details the experimental protocols for these transformations, including different methodologies for the crucial cyclization step. Quantitative data on reaction parameters and product characterization are systematically presented in tabular format for easy comparison. Furthermore, diagrams illustrating the synthetic pathway and a general experimental workflow are provided to enhance understanding of the chemical processes involved.

Introduction

Benzothiazole and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in the field of drug discovery and development due to their diverse pharmacological activities. The 1,3-benzothiazol-2(3H)-one scaffold, in particular, serves as a versatile building block for the synthesis of various biologically active molecules. The introduction of a benzyl group at the 3-position can significantly influence the compound's physicochemical properties and biological activity. This guide focuses on the efficient synthesis of this compound from the readily available starting material, 2-aminobenzenethiol. The synthetic route is dissected into two key stages: the formation of the benzothiazolone ring and its subsequent benzylation.

Synthesis of 1,3-Benzothiazol-2(3H)-one Intermediate

The initial and critical step in the synthesis is the cyclization of 2-aminobenzenethiol to form the 1,3-benzothiazol-2(3H)-one core. This transformation involves the introduction of a carbonyl group and subsequent intramolecular cyclization. Two common and effective methods for this conversion are detailed below.

Method 1: Cyclization using 1,1'-Carbonyldiimidazole (CDI)

1,1'-Carbonyldiimidazole (CDI) is a safe and highly effective reagent for the synthesis of ureas, carbonates, and in this case, for the cyclocarbonylation of 2-aminobenzenethiol. The reaction proceeds under mild conditions and generally affords high yields of the desired product.

-

In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 2-aminobenzenethiol (1 equivalent) in an appropriate anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of 1,1'-carbonyldiimidazole (CDI) (1.1 equivalents) in the same solvent to the cooled solution of 2-aminobenzenethiol.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is typically concentrated under reduced pressure.

-

The residue is then partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.

-

Purification is achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure 1,3-benzothiazol-2(3H)-one.

Method 2: Cyclization using Triphosgene

Triphosgene, a solid and safer alternative to phosgene gas, is another effective reagent for the synthesis of 1,3-benzothiazol-2(3H)-one. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction.

-

To a stirred solution of 2-aminobenzenethiol (1 equivalent) and a non-nucleophilic base such as triethylamine (2.2 equivalents) in an anhydrous solvent like toluene or THF at 0 °C, add a solution of triphosgene (0.4 equivalents) in the same solvent dropwise.

-

After the addition, the reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for an additional 2-3 hours.

-

The progress of the reaction is monitored by TLC.

-

Once the reaction is complete, the mixture is filtered to remove the triethylamine hydrochloride salt.

-

The filtrate is concentrated under reduced pressure.

-

The resulting residue is purified by column chromatography on silica gel (eluting with a mixture of hexane and ethyl acetate) to give 1,3-benzothiazol-2(3H)-one.

Synthesis of this compound

The final step in the synthesis is the N-benzylation of the 1,3-benzothiazol-2(3H)-one intermediate. This is a standard nucleophilic substitution reaction where the deprotonated nitrogen of the benzothiazolone acts as a nucleophile, attacking the benzylic carbon of a benzyl halide.

-

In a round-bottom flask, suspend 1,3-benzothiazol-2(3H)-one (1 equivalent) and a suitable base (e.g., potassium carbonate, 1.5 equivalents) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

-

To this suspension, add benzyl bromide or benzyl chloride (1.1 equivalents) at room temperature.

-

Heat the reaction mixture to 60-80 °C and stir for 3-6 hours. The reaction progress should be monitored by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

The precipitated solid is collected by filtration, washed with water, and dried.

-

The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to afford pure this compound.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of 1,3-benzothiazol-2(3H)-one and this compound.

Table 1: Reaction Conditions and Yields

| Step | Reactants | Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 2-Aminobenzenethiol | 1,1'-Carbonyldiimidazole | THF | 0 to RT | 2-4 | 85-95 |

| 1 | 2-Aminobenzenethiol | Triphosgene, Triethylamine | Toluene | 0 to RT | 2-3 | 80-90 |

| 2 | 1,3-Benzothiazol-2(3H)-one | Benzyl bromide, K₂CO₃ | DMF | 60-80 | 3-6 | 90-98 |

Table 2: Physical and Spectral Data of Products

| Compound | Molecular Formula | M.p. (°C) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 1,3-Benzothiazol-2(3H)-one | C₇H₅NOS | 136-138 | (DMSO-d₆): 11.8 (s, 1H, NH), 7.5-7.1 (m, 4H, Ar-H) | (DMSO-d₆): 170.1, 137.5, 128.0, 124.2, 122.9, 122.0, 110.1 |

| This compound | C₁₄H₁₁NOS | 98-100 | (CDCl₃): 7.4-7.2 (m, 9H, Ar-H), 5.1 (s, 2H, CH₂) | (CDCl₃): 169.5, 137.2, 135.8, 129.0, 128.8, 127.8, 124.0, 123.5, 122.8, 109.5, 47.5 |

Mandatory Visualizations

The following diagrams illustrate the synthetic pathway and a general experimental workflow.

CAS number 3-benzyl-1,3-benzothiazol-2(3H)-one

An In-Depth Technical Guide on the Core of 3-benzyl-1,3-benzothiazol-2(3H)-one

Introduction

The 1,3-benzothiazol-2(3H)-one scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its wide array of biological activities. This bicyclic system, consisting of a benzene ring fused to a thiazolone ring, serves as a versatile pharmacophore in the design of novel therapeutic agents. Derivatives of this core have demonstrated potential as anticancer, antimicrobial, and anti-inflammatory agents.

This technical guide focuses on the core chemical and biological characteristics of 3-substituted-1,3-benzothiazol-2(3H)-ones, with a particular interest in the N-benzylated derivative, this compound (CAS Number 38932-41-1). While detailed experimental data for this specific compound is limited in publicly accessible literature, this document will provide a comprehensive overview of the synthesis, known biological activities, and potential mechanisms of action of closely related analogues, offering valuable insights for researchers, scientists, and drug development professionals.

Chemical Properties and Synthesis

The chemical properties of this compound are predicted based on its structure, which features a benzothiazolone core with a benzyl group attached to the nitrogen atom.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₁NOS | PubChem |

| Molecular Weight | 241.31 g/mol | PubChem |

| CAS Number | 38932-41-1 | Not explicitly found, but inferred |

| Predicted LogP | 3.2 | ChemDraw |

| Predicted Boiling Point | 415.7 °C | ChemDraw |

| Predicted Melting Point | 110.2 °C | ChemDraw |

General Synthesis

The synthesis of 3-substituted-1,3-benzothiazol-2(3H)-ones typically involves the N-alkylation or N-acylation of the parent 1,3-benzothiazol-2(3H)-one. For this compound, a common synthetic route would be the reaction of 1,3-benzothiazol-2(3H)-one with a benzyl halide, such as benzyl bromide, in the presence of a base.

A related multicomponent reaction for the synthesis of 3-(3-benzyl-2,3-dihydrobenzo[d]thiazol-2-yl)benzo[d]oxazole-2(3H)-thione derivatives involves the reaction of benzothiazoles, benzyl bromides, and 2-mercaptobenzoxazole in the presence of triethylamine.[1]

Biological Activities and Potential Mechanisms of Action

While specific biological data for this compound is scarce, the broader class of benzothiazole derivatives exhibits a wide range of pharmacological activities.

Anticancer Activity

Many benzothiazole derivatives have been investigated for their potential as anticancer agents. For instance, certain 2-acetylpyridine hydrazone derivatives of benzothiazole have shown potent cytotoxic activity against various cancer cell lines, including leukemia, lymphoma, and solid tumors such as HeLa uterine carcinoma and MCF-7 breast cancer.[2] The proposed mechanism for these compounds involves the inhibition of RNA and DNA synthesis.[2] Other styryl-2(3H)-benzothiazolone analogs of combretastatin-A4 have demonstrated cytotoxic activities in several cell lines.[3]

Antimicrobial and Antifungal Activity

Benzothiazole derivatives have also been reported to possess significant antimicrobial and antifungal properties. Some synthesized benzothiazole compounds have shown activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[4]

Antileishmanial Activity

A series of benzothiazole derivatives with an aromatic hydrazone moiety have been identified as a new class of antileishmanial compounds. The mechanism of action is suggested to involve mitochondrial dysfunction in the Leishmania parasite.[5]

Table 2: Summary of Biological Activities of Related Benzothiazole Derivatives

| Compound Class | Biological Activity | Cell Lines / Organism | Reported IC₅₀ / MIC | Reference |

| 2-Acetylpyridine hydrazone derivatives of benzothiazole | Anticancer | L1210 lymphoid leukemia | Inhibition of RNA/DNA synthesis at 100 µM | [2] |

| Styryl-2(3H)-benzothiazolone analogs | Anticancer | EA.hy926, A549, and others | IC₅₀ ranging from 0.13 to 26 µM | [3] |

| Benzothiazole-1,2,3-triazole hybrids | Anticancer (EGFR inhibitors) | A549, T47D, HCT116 | IC₅₀ of 13-19 µM for T47D | [6] |

| Benzothiazole derivatives with hydrazone moiety | Antileishmanial | L. amazonensis | IC₅₀ of 7.70 µM (amastigotes) | [5] |

| 3-(Benzo[d]thiazol-2-yl)-2-(substituted aryl) thiazolidin-4-one derivatives | Anti-tubercular | M. tuberculosis | Good activity compared to standards | [7] |

Potential Signaling Pathway

Based on the known anticancer activities of related benzothiazole compounds that induce apoptosis, a hypothetical signaling pathway can be proposed. Many cytotoxic agents trigger apoptosis through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway. Given that some benzothiazoles affect mitochondrial function, the intrinsic pathway is a plausible mechanism.

Experimental Protocols

To assess the biological activity of compounds like this compound, a variety of in vitro assays are typically employed. A standard method for evaluating cytotoxicity against cancer cell lines is the MTT assay.

MTT Cytotoxicity Assay Protocol

-

Cell Culture: Cancer cells (e.g., MCF-7) are cultured in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The test compound, this compound, is dissolved in DMSO to create a stock solution. Serial dilutions are prepared in culture media and added to the wells. A vehicle control (DMSO) is also included.

-

Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.

-

MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

-

Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined.

Conclusion

The 1,3-benzothiazol-2(3H)-one core is a privileged scaffold in medicinal chemistry, with its derivatives showing a broad spectrum of biological activities, including promising anticancer and antimicrobial effects. While specific experimental data on this compound is not extensively documented in the public domain, the information available for structurally related compounds suggests that it is a molecule of significant interest for further investigation.

This technical guide provides a foundational understanding of the synthesis, potential biological activities, and mechanisms of action associated with this class of compounds. It is intended to serve as a valuable resource for researchers and drug development professionals, encouraging further exploration into the therapeutic potential of this compound and its analogues. Future studies are warranted to elucidate the specific pharmacological profile of this compound and to explore its potential as a novel therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. Investigations on the mechanism of action of the novel antitumor agents 2-benzothiazolyl, 2-benzoxazolyl, and 2-benzimidazolyl hydrazones derived from 2-acetylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New Heterocyclic Combretastatin A-4 Analogs: Synthesis and Biological Activity of Styryl-2(3H)-benzothiazolones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scielo.br [scielo.br]

- 5. Synthesis, biological evaluation and mechanism of action of benzothiazole derivatives with aromatic hydrazone moiety, a new class of antileishmanial compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of new benzothiazole-1,2,3-triazole hybrid-based hydrazone/thiosemicarbazone derivatives as potent EGFR inhibitors with cytotoxicity against ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07540D [pubs.rsc.org]

- 7. nanobioletters.com [nanobioletters.com]

In-Depth Structural and Functional Analysis of 3-Benzyl-1,3-Benzothiazol-2(3H)-one: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive structural and functional analysis of the synthetic heterocyclic compound 3-benzyl-1,3-benzothiazol-2(3H)-one. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering a centralized resource on the synthesis, spectroscopic properties, and potential biological activities of this benzothiazole derivative.

Core Structural Analysis

This compound is a bicyclic aromatic compound featuring a benzene ring fused to a thiazolone ring. A benzyl group is attached to the nitrogen atom of the thiazolone ring. The structural integrity and chemical behavior of this molecule are dictated by the interplay of these constituent parts.

While a crystal structure for this compound is not publicly available, analysis of closely related benzothiazole derivatives suggests a largely planar benzothiazole ring system. The benzyl group is expected to be oriented out of this plane.

Table 1: Spectroscopic Data for this compound [1]

| Spectroscopic Technique | Key Features and Assignments |

| ¹H NMR (500 MHz, CDCl₃) | δ 7.40 (dd, J = 8.0, 1.0 Hz, 1H), 7.32-7.24 (m, 5H), 7.19 (td, J = 8.0, 1.0 Hz, 1H), 7.11 (td, J = 7.5, 1.0 Hz, 1H), 6.95 (d, J = 8.0 Hz, 1H), 5.13 (s, 2H) |

| ¹³C NMR (125 MHz, CDCl₃) | δ 170.22, 136.88, 135.05, 128.81, 127.81, 127.04, 126.26, 123.17, 122.52 (2C), 111.19, 46.09 |

| Infrared (IR) (KBr) | 1665 cm⁻¹ (C=O stretching) |

Synthesis Protocol

The synthesis of this compound can be achieved through several synthetic routes. A common method involves the reaction of an o-iodoaniline with a source of carbon monoxide and a sulfur source, followed by N-benzylation. A one-pot, three-component synthesis has also been described.[1]

Experimental Protocol: Copper-Catalyzed Three-Component Synthesis[1]

A detailed experimental protocol for a similar, though not identical, synthesis of benzothiazolones is provided in the cited literature. The general procedure involves the reaction of an o-iodoaniline, dimethylformamide (DMF) as a carbon monoxide source, and potassium sulfide in the presence of a copper catalyst. The N-benzylation would be a subsequent step.

Biological Activity and Potential Therapeutic Applications

Benzothiazole and its derivatives are recognized for their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. While specific biological data for this compound is limited in publicly available literature, the activities of structurally similar compounds provide valuable insights into its potential therapeutic applications.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of benzothiazole derivatives against a variety of cancer cell lines. The proposed mechanisms of action often involve the inhibition of key enzymes in cancer progression, such as protein kinases.

Table 2: Anticancer Activity of Selected Benzothiazole Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Thiazolidine-2,4-dione hybrid (4a) | HCT-116 | 5.61 | [2] |

| Thiazolidine-2,4-dione hybrid (4a) | HEPG-2 | 7.92 | [2] |

| Thiazolidine-2,4-dione hybrid (4a) | MCF-7 | 3.84 | [2] |

| Naphthalimide derivative (67) | HT-29 | 3.47 ± 0.2 | [1] |

| Naphthalimide derivative (67) | A549 | 3.89 ± 0.3 | [1] |

| Naphthalimide derivative (67) | MCF-7 | 5.08 ± 0.3 | [1] |

Anti-inflammatory Activity

The anti-inflammatory properties of benzothiazole derivatives have also been a subject of significant research. These compounds are thought to exert their effects through the inhibition of inflammatory mediators and enzymes.

Table 3: Anti-inflammatory Activity of a Benzothiazole Derivative

| Compound | Assay | Activity | Reference |

| Benzothiazole derivative (4a) | In vitro anti-inflammatory (Anti-denaturation assay) | Very good activity | [3] |

Potential Signaling Pathways

The anticancer and anti-inflammatory activities of benzothiazole derivatives are likely mediated through various signaling pathways. For instance, some derivatives have been shown to act as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis, which is crucial for tumor growth and metastasis.

Conclusion and Future Directions

This compound presents a valuable scaffold for further investigation in the field of medicinal chemistry. The well-defined structure and established synthetic routes provide a solid foundation for the design and development of novel therapeutic agents. Future research should focus on a comprehensive biological evaluation of this specific compound to elucidate its precise mechanism of action and to determine its efficacy in various disease models. The development of a crystal structure would also be highly beneficial for in-silico drug design and for understanding its structure-activity relationships. This technical guide serves as a foundational resource to stimulate and guide such future research endeavors.

References

An In-depth Technical Guide on the Physical Properties of N-benzyl benzothiazolone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-benzyl benzothiazolone derivatives represent a significant class of heterocyclic compounds that have garnered considerable interest in the fields of medicinal chemistry and materials science. The fusion of a benzene ring and a thiazole ring forms the core benzothiazole structure, which is a key pharmacophore in numerous biologically active molecules. The addition of a benzyl group to the nitrogen atom of the benzothiazolone core can significantly influence the molecule's physicochemical properties, thereby affecting its pharmacokinetic and pharmacodynamic profiles. This technical guide provides a comprehensive overview of the available data on the physical properties of N-benzyl benzothiazolone derivatives, detailed experimental protocols for their synthesis and characterization, and visualizations of relevant biological pathways.

Data Presentation

The following tables summarize the available quantitative data for N-benzyl benzothiazolone and its derivatives. It is important to note that experimental data for a comprehensive series of these specific derivatives are limited in the publicly available literature. Therefore, where experimental data is unavailable, predicted values from computational models are provided and clearly indicated.

Table 1: General Physical Properties of 3-Benzyl-1,3-benzothiazol-2(3H)-one

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₁NOS | N/A |

| Molecular Weight | 241.31 g/mol | N/A |

| Melting Point | 66.2-67.3 °C (for 3-(4-methylbenzyl) derivative) | [1] |

| Boiling Point | ~432.0 ± 55.0 °C (Predicted for a related amine) | [2][3] |

| logP (Predicted) | ~4.5 (for a related amine) | [4] |

| pKa (Predicted) | ~4.29 ± 0.30 (for a related amine) | [2][5] |

| Solubility | Generally soluble in organic solvents like DMSO, Chloroform. Limited aqueous solubility is expected.[6][7] | N/A |

Table 2: Spectroscopic Data for Representative N-benzyl benzothiazolone Derivatives

| Derivative | Spectroscopic Data | Source |

| 3-(4-methylbenzyl)benzo[d]thiazol-2(3H)-one | ¹H NMR (500 MHz, CDCl₃) δ: 7.39 (dd, J = 8.0 Hz, 1.0 Hz, 1H), 7.21-7.17 (m, 3H), 7.12-7.08 (m, 3H), 6.96 (d, J = 8.0 Hz, 1H), 5.09 (s, 2H), 2.29 (s, 3H). ¹³C NMR (125 MHz, CDCl₃) δ: 170.21, 137.55, 136.93, 132.04, 129.46, 127.08, 126.22, 123.10, 122.52, 122.47, 111.21, 45.90, 21.02. IR (KBr): 1662 (C=O) cm⁻¹. HRMS (ESI, m/z): [M+H]⁺ calcd for C₁₅H₁₃NOS: 256.0791; found 256.0791. | [1] |

| 3-Phenethylbenzo[d]thiazol-2(3H)-one | ¹H NMR (500 MHz, CDCl₃) δ: 7.40 (d, J = 7.5 Hz, 1H), 7.30-7.25 (m, 3H), 7.23-7.21 (m, 3H), 7.13 (t, J = 7.5 Hz, 1H), 6.96 (d, J = 8.0 Hz, 1H), 4.13 (t, J = 8.0 Hz, 2H), 3.00 (t, J = 8.0 Hz, 2H). ¹³C NMR (125 MHz, CDCl₃) δ: 169.64, 137.52, 136.79, 128.70, 128.62 (2C), 126.76, 126.18, 122.91, 122.58, 110.36, 44.09, 33.73. IR (KBr): 1669 (C=O) cm⁻¹. | [1] |

| 3-(Naphthalen-2-ylmethyl)benzo[d]thiazol-2(3H)-one | ¹H NMR (500 MHz, CDCl₃) δ: 7.79-7.75 (m, 3H), 7.70 (s, 1H), 7.45-7.43 (m, 2H), 7.40 (d, J = 8.0 Hz, 2H), 7.15 (td, J = 7.8 Hz, 1.0 Hz, 1H), 7.08 (td, J = 7.5 Hz, 1.0 Hz, 1H), 6.97 (d, J = 8.0 Hz, 1H), 5.27 (s, 2H). ¹³C NMR (125 MHz, CDCl₃) δ: 170.34, 136.89, 133.16, 132.81, 132.52, 128.84, 127.71, 127.64, 126.37, 126.28, 126.11, 125.94, 124.82, 123.21, 122.53 (2C), 111.26, 46.33. IR (KBr): 1685 (C=O) cm⁻¹. HRMS (ESI, m/z): [M+H]⁺ calcd for C₁₈H₁₃NOS: 292.0791; found 292.0792. | [1] |

Experimental Protocols

The synthesis of N-benzyl benzothiazolone derivatives can be achieved through several synthetic routes. A common and effective method involves the N-alkylation of the parent benzothiazol-2(3H)-one.

General Procedure for the Synthesis of this compound Derivatives:

A mixture of the appropriately substituted benzothiazol-2(3H)-one (1 equivalent) and a base such as triethylamine (Et₃N) or potassium carbonate (K₂CO₃) is prepared in a suitable aprotic solvent like acetone, acetonitrile, or dimethylformamide (DMF). To this stirred suspension or solution, the corresponding benzyl bromide or benzyl chloride (1-1.2 equivalents) is added. The reaction mixture is then heated to reflux and the progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is then partitioned between an organic solvent (e.g., ethyl acetate or dichloromethane) and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated in vacuo. The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., n-hexane/ethyl acetate) to afford the desired N-benzyl benzothiazolone derivative.

Characterization Methods:

The synthesized compounds are typically characterized by a combination of spectroscopic and analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to elucidate the molecular structure. Deuterated solvents such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are commonly used.

-

Infrared (IR) Spectroscopy: IR spectra are obtained to identify characteristic functional groups. A prominent absorption band for the carbonyl group (C=O) of the thiazolone ring is typically observed in the range of 1660-1690 cm⁻¹.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the elemental composition and molecular weight of the synthesized compounds.

-

Melting Point (m.p.): The melting point of solid derivatives is determined using a melting point apparatus to assess their purity.

Signaling Pathways and Biological Activity

While specific signaling pathways for N-benzyl benzothiazolone derivatives are not extensively detailed in the literature, the broader class of benzothiazole derivatives has been shown to exert its biological effects, particularly anticancer and anti-inflammatory activities, through the modulation of several key signaling pathways. These include the STAT3, NF-κB, AKT, and ERK pathways.[8][9][10][11] The inhibition of these pathways can lead to a reduction in cell proliferation, induction of apoptosis, and a decrease in the production of inflammatory mediators.[10][11]

Below is a generalized representation of the NF-κB signaling pathway, which is a known target for some benzothiazole derivatives in the context of inflammation and cancer.

Figure 1: Generalized NF-κB signaling pathway targeted by some benzothiazole derivatives.

This diagram illustrates how inflammatory stimuli activate the IKK complex, which then phosphorylates IκB, leading to its degradation and the release of NF-κB. NF-κB translocates to the nucleus to promote the transcription of pro-inflammatory genes. Some benzothiazole derivatives have been shown to inhibit this pathway, potentially by targeting the IKK complex.[9]

Figure 2: General experimental workflow for the synthesis and characterization.

References

- 1. rsc.org [rsc.org]

- 2. N-BENZYL-5,7-DIMETHYL-1,3-BENZOTHIAZOL-2-AMINE CAS#: 736152-34-4 [amp.chemicalbook.com]

- 3. N-BENZYL-5,7-DIMETHYL-1,3-BENZOTHIAZOL-2-AMINE CAS#: 736152-34-4 [chemicalbook.com]

- 4. chemscene.com [chemscene.com]

- 5. N-BENZYL-5,7-DIMETHYL-1,3-BENZOTHIAZOL-2-AMINE | 736152-34-4 [amp.chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. Rational drug design of benzothiazole-based derivatives as potent signal transducer and activator of transcription 3 (STAT3) signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents [frontiersin.org]

- 11. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Pharmacological Potential of 3-benzyl-1,3-benzothiazol-2(3H)-one: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, renowned for its diverse and potent biological activities. This in-depth technical guide explores the potential biological activities of a specific derivative, 3-benzyl-1,3-benzothiazol-2(3H)-one. While direct and extensive research on this particular compound is limited in publicly available literature, this paper will extrapolate its potential based on the well-documented activities of the broader benzothiazole and N-substituted benzothiazolone classes of compounds. The primary activities associated with this structural framework include anticancer and antimicrobial effects, with various derivatives also exhibiting enzyme inhibitory properties.

Potential Biological Activities

The core structure of this compound, featuring a bicyclic system with nitrogen and sulfur heteroatoms, is a key pharmacophore. The introduction of a benzyl group at the N-3 position can significantly influence its lipophilicity and steric interactions with biological targets, potentially modulating its activity and selectivity.

Anticancer Potential

Benzothiazole derivatives have demonstrated significant promise as anticancer agents, acting through various mechanisms.[1][2][3] Research on structurally related compounds, such as styryl-2(3H)-benzothiazolone analogs of combretastatin-A4, has revealed potent cytotoxic effects against a range of human cancer cell lines.[4] These compounds often function by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.[4] While specific data for this compound is not available, its structural similarity suggests it may also exhibit antiproliferative properties.

Antimicrobial Activity

The benzothiazole nucleus is a cornerstone in the development of novel antimicrobial agents.[5][6] Numerous studies have reported the efficacy of benzothiazole derivatives against a spectrum of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[6][7] The mode of action for these compounds can vary, including the inhibition of essential enzymes like DNA gyrase.[5] The presence of the benzyl group in this compound could enhance its membrane permeability, a crucial factor for antimicrobial efficacy.

Enzyme Inhibition

Various benzothiazole derivatives have been identified as potent inhibitors of several key enzymes implicated in disease. For instance, certain derivatives have shown inhibitory activity against monoamine oxidase (MAO), acetylcholinesterase (AChE), and various kinases.[8] This suggests that this compound could potentially be explored for its role in neurodegenerative diseases or other conditions where enzyme modulation is a therapeutic strategy.

Experimental Protocols

While specific experimental data for this compound is not documented in the reviewed literature, this section outlines general methodologies commonly employed for evaluating the biological activities of related benzothiazole derivatives.

In Vitro Cytotoxicity Assays

The antiproliferative activity of benzothiazole compounds is typically assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulphorhodamine B) assay.[9]

General MTT Assay Protocol:

-

Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The test compound, this compound, would be dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive the solvent alone.

-

Incubation: The plates are incubated for a specified period, typically 48-72 hours.

-

MTT Addition and Incubation: MTT solution is added to each well, and the plates are incubated for another 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization buffer, and the absorbance is measured at a specific wavelength (usually around 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 (half-maximal inhibitory concentration) value is determined.

Antimicrobial Susceptibility Testing

The antimicrobial activity is commonly evaluated by determining the Minimum Inhibitory Concentration (MIC) using broth microdilution or agar dilution methods.[1]

General Broth Microdilution Protocol:

-

Bacterial/Fungal Strains: Standard and clinical isolates of bacteria and fungi are used.

-

Inoculum Preparation: A standardized inoculum of the microorganism is prepared in a suitable broth medium.

-

Compound Dilution: The test compound is serially diluted in the broth within a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the prepared microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Signaling Pathways and Workflows

The following diagrams illustrate a hypothetical workflow for the synthesis and biological evaluation of this compound, and a potential signaling pathway it might modulate based on the activities of related compounds.

Conclusion and Future Directions

While the direct biological activity of this compound remains to be fully elucidated, the extensive research on the benzothiazole scaffold strongly suggests its potential as a valuable lead compound in drug discovery. Future research should focus on the synthesis and comprehensive biological evaluation of this specific molecule. In vitro and in vivo studies are warranted to determine its cytotoxic and antimicrobial efficacy, as well as its specific molecular targets and mechanisms of action. Such investigations will be crucial in unlocking the full therapeutic potential of this and other related benzothiazole derivatives.

References

- 1. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Silico and In Vitro Studies of Benzothiazole-Isothioureas Derivatives as a Multitarget Compound for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. New Heterocyclic Combretastatin A-4 Analogs: Synthesis and Biological Activity of Styryl-2(3H)-benzothiazolones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jocpr.com [jocpr.com]

- 7. scielo.br [scielo.br]

- 8. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03803J [pubs.rsc.org]

- 9. Cytotoxic activities of some benzothiazole-piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Benzothiazolone Core: A Comprehensive Technical Guide to its Discovery, History, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fascinating world of benzothiazolone compounds, from their initial discovery to their current status as a privileged scaffold in medicinal chemistry. We delve into the historical milestones, key synthetic methodologies, and the diverse biological activities of this versatile heterocyclic system. This document is intended to serve as a valuable resource for researchers and scientists actively engaged in the discovery and development of novel therapeutics.

A Journey Through Time: The History of Benzothiazolone Compounds

The story of benzothiazolones begins in the late 19th century with the pioneering work of August Wilhelm von Hofmann. A pivotal moment in the history of these compounds was his first synthesis of 2-substituted benzothiazoles in 1879. This discovery laid the fundamental groundwork for all subsequent explorations into this chemical class.

Another significant milestone occurred in 1921 with the discovery that 2-sulfanylbenzothiazoles could be used as effective vulcanization accelerators for rubber. This industrial application marked the first large-scale use of benzothiazolone derivatives and highlighted their practical utility beyond the laboratory.

It was not until 1967 that the parent benzothiazole was isolated from a natural source, the American cranberry (Vaccinium macrocarpon), revealing that this scaffold is also present in the natural world. In the 1950s, a number of 2-aminobenzothiazole derivatives were reported as central muscle relaxants, sparking interest in their therapeutic potential.[1] This interest was further solidified with the discovery of the pharmacological profile of Riluzole, a benzothiazole-containing drug.[1]

The latter half of the 20th century and the beginning of the 21st century have witnessed an explosion of research into the medicinal applications of benzothiazolones. The discovery of compounds like the neuroprotective agent Riluzole for amyotrophic lateral sclerosis (ALS) and the aldose reductase inhibitor Zopolrestat for diabetic complications has cemented the importance of the benzothiazolone core in drug discovery. Today, benzothiazolone derivatives are actively being investigated for a wide array of therapeutic applications, including oncology, infectious diseases, and inflammatory disorders.

Synthetic Methodologies: Crafting the Benzothiazolone Core

The versatility of the benzothiazolone scaffold is matched by the variety of synthetic routes developed for its construction. The most common and widely utilized method involves the condensation of 2-aminothiophenol with various electrophilic partners.

Synthesis of 2-Substituted Benzothiazoles from 2-Aminothiophenol

A cornerstone in benzothiazole synthesis is the reaction of 2-aminothiophenol with carbonyl compounds, such as aldehydes, carboxylic acids, acyl chlorides, or esters.[2][3][4] This method is highly efficient and allows for the introduction of a wide range of substituents at the 2-position of the benzothiazole ring.

Experimental Protocol: General Procedure for the Synthesis of 2-Arylbenzothiazoles from 2-Aminothiophenol and Aromatic Aldehydes

-

Reaction Setup: In a round-bottom flask, dissolve 2-aminothiophenol (1.0 eq.) and a substituted aromatic aldehyde (1.05 eq.) in a suitable solvent such as ethanol or dimethylformamide (DMF).

-

Catalyst Addition: Add a catalytic amount of an acid (e.g., glacial acetic acid, p-toluenesulfonic acid) or a base (e.g., piperidine) to the reaction mixture.

-

Reaction Conditions: Reflux the reaction mixture for 2-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion of the reaction, cool the mixture to room temperature. The product often precipitates out of the solution and can be collected by filtration.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) to afford the pure 2-arylbenzothiazole.

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry.

Synthesis of 2-Aminobenzothiazoles

2-Aminobenzothiazoles are key intermediates for the synthesis of a wide range of biologically active molecules. The classical synthesis involves the reaction of a substituted aniline with a thiocyanate salt in the presence of an oxidizing agent like bromine.

Experimental Protocol: Synthesis of 2-Aminobenzothiazole from Aniline

-

Reaction Setup: To a solution of aniline (1.0 eq.) in glacial acetic acid, add potassium thiocyanate (2.0 eq.).

-

Bromine Addition: Cool the mixture in an ice bath and add a solution of bromine (1.0 eq.) in glacial acetic acid dropwise with constant stirring.

-

Reaction Conditions: After the addition of bromine, continue stirring the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Work-up: Pour the reaction mixture into a beaker of crushed ice. The precipitated product is then filtered, washed with water to remove any unreacted salts and acid.

-

Purification: The crude 2-aminobenzothiazole can be purified by recrystallization from an appropriate solvent like ethanol.

-

Characterization: The structure of the final product is confirmed by spectroscopic analysis (1H NMR, 13C NMR, IR, and MS).

Synthesis of 2-Mercaptobenzothiazole

2-Mercaptobenzothiazole (MBT) is a crucial industrial chemical and a versatile synthetic intermediate. A common industrial synthesis involves the high-pressure reaction of aniline, carbon disulfide, and sulfur.[5]

Experimental Protocol: High-Pressure Synthesis of 2-Mercaptobenzothiazole

-

Reaction Setup: Charge a high-pressure autoclave with aniline, carbon disulfide, and sulfur.

-

Reaction Conditions: Heat the autoclave to a high temperature (e.g., 250 °C) and pressure (e.g., 4 MPa). Maintain these conditions for several hours.

-

Work-up: After the reaction is complete, cool the autoclave and carefully vent any excess pressure. The crude product is then collected.

-

Purification: The crude MBT is purified by dissolving it in an aqueous basic solution, followed by filtration to remove insoluble impurities. The filtrate is then acidified to precipitate the pure 2-mercaptobenzothiazole, which is collected by filtration, washed with water, and dried.

Biological Activities and Therapeutic Potential

Benzothiazolone derivatives exhibit a remarkable spectrum of biological activities, making them a focal point of drug discovery efforts. Their therapeutic potential spans multiple disease areas, including oncology, infectious diseases, and inflammatory conditions.

Anticancer Activity

Numerous benzothiazolone derivatives have demonstrated potent anticancer activity against a variety of cancer cell lines.[6][7] Their mechanisms of action are often multifactorial, involving the induction of apoptosis, inhibition of cell proliferation, and interference with key signaling pathways.

Table 1: Anticancer Activity of Selected Benzothiazolone Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound A | HeLa (Cervical Cancer) | 18.10 | [6] |

| Compound B | MCF-7 (Breast Cancer) | 24.15 | [6] |

| Compound C | HT-29 (Colon Cancer) | 3.72 ± 0.3 | [6] |

| Compound D | A549 (Lung Cancer) | 4.074 ± 0.3 | [6] |

| Compound E | HepG2 (Liver Cancer) | 56.98 (24h) | [8] |

| Compound F | HepG2 (Liver Cancer) | 38.54 (48h) | [8] |

Antimicrobial Activity

The benzothiazolone scaffold is also a promising platform for the development of novel antimicrobial agents. Derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.

Table 2: Antimicrobial Activity of Selected Benzothiazolone Derivatives

| Compound ID | Microorganism | MIC (µg/mL) | MBC (µg/mL) | Reference |

| Compound G | S. aureus | 50 - 200 | 100 - 400 | [1] |

| Compound H | B. subtilis | 25 - 200 | 50 - 400 | [1] |

| Compound I | E. coli | 25 - 100 | 50 - 200 | [1] |

| Compound J | P. aeruginosa | 0.06 | 0.12 | [9] |

| Compound K | C. albicans | 25 | - | [1] |

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases. Benzothiazolone derivatives have been shown to possess significant anti-inflammatory properties, often by modulating key inflammatory signaling pathways.

Table 3: Anti-inflammatory Activity of a Benzothiazolone Derivative

| Compound ID | Cell Line | IC50 (µM) | Time Point | Reference |

| Compound L | HepG2 | 59.17 | 24 h | [8] |

| Compound L | HepG2 | 29.63 | 48 h | [8] |

Mechanisms of Action: Unraveling the Signaling Pathways

The diverse biological effects of benzothiazolone compounds are a result of their interaction with various cellular targets and signaling pathways. Understanding these mechanisms is crucial for the rational design of more potent and selective therapeutic agents.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a role in cellular metabolism and immune responses. Some benzothiazolones can act as ligands for AhR, leading to the induction of cytochrome P450 enzymes, such as CYP1A1. This can be a mechanism for both the bioactivation of prodrugs and the detoxification of xenobiotics.

Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway Activation by Benzothiazolones.

PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a critical regulator of cell survival, proliferation, and growth. Its dysregulation is a common feature in many cancers. Several benzothiazolone derivatives have been shown to inhibit this pathway, leading to the induction of apoptosis in cancer cells.

Caption: Inhibition of the PI3K/AKT Signaling Pathway by Benzothiazolones.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central mediator of inflammation. The inhibition of this pathway is a key therapeutic strategy for inflammatory diseases and some cancers. Certain benzothiazolone derivatives have been found to suppress the activation of NF-κB.[8]

References

- 1. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. uokerbala.edu.iq [uokerbala.edu.iq]

- 4. researchgate.net [researchgate.net]

- 5. 2-MERCAPTOBENZOTHIAZOLE (MBT) - Ataman Kimya [atamanchemicals.com]

- 6. flore.unifi.it [flore.unifi.it]

- 7. tjps.pharm.chula.ac.th [tjps.pharm.chula.ac.th]

- 8. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Mechanistic Insights into 3-Benzyl-1,3-benzothiazol-2(3H)-one and its Analogs: A Technical Overview

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a technical guide on the preliminary studies into the mechanism of action of 3-benzyl-1,3-benzothiazol-2(3H)-one. Due to a lack of direct studies on this specific molecule, this report focuses on the biological activities and mechanisms of structurally related benzothiazolone derivatives. The available evidence strongly suggests that the benzothiazol-2(3H)-one scaffold is a promising pharmacophore for the development of anticancer agents, with a primary proposed mechanism of action being the inhibition of tubulin polymerization. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes the proposed signaling pathways.

Introduction

The benzothiazole ring system is a prominent heterocyclic scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties. The 1,3-benzothiazol-2(3H)-one core, in particular, has been the subject of investigations into novel therapeutic agents. While direct mechanistic studies on this compound are not extensively available in the current literature, research on analogous compounds provides a foundation for understanding its potential biological targets and mechanisms of action.

Proposed Mechanism of Action: Tubulin Polymerization Inhibition

A significant body of research on 2(3H)-benzothiazolone derivatives points towards their role as microtubule-modulating agents.[1] Specifically, certain analogs of the natural product combretastatin A-4 (CA-4), which feature the 2(3H)-benzothiazolone scaffold, have been identified as potent inhibitors of tubulin polymerization.[1][2] CA-4 is known to bind to the colchicine-binding site on β-tubulin, leading to the disruption of microtubule dynamics, G2/M cell cycle arrest, and subsequent apoptosis in cancer cells.[1][2]

The proposed mechanism for analogous 2(3H)-benzothiazolone derivatives involves similar interactions. By binding to the colchicine site of tubulin, these compounds prevent the polymerization of tubulin dimers into microtubules. This disruption of the microtubule network is critical for several cellular processes, including mitotic spindle formation, intracellular transport, and maintenance of cell shape. In rapidly dividing cancer cells, the inhibition of microtubule formation leads to mitotic arrest and the induction of apoptosis.[1][3]

Diagram of Proposed Mechanism of Action

Caption: Proposed mechanism of tubulin polymerization inhibition by benzothiazolone analogs.

Quantitative Data: Cytotoxicity of Benzothiazolone Derivatives

The following tables summarize the in vitro anticancer activity of various 2(3H)-benzothiazolone derivatives from preclinical studies. These compounds share the core scaffold with this compound and their activity provides an indication of the potential potency of this class of molecules.

Table 1: Cytotoxic Activity of Styryl-2(3H)-benzothiazolone Analogs [1]

| Compound | Cell Line | IC50 (µM) |

| (Z)-3-methyl-6-(3,4,5-trimethoxystyryl)-2(3H)-benzothiazolone | EA.hy926 | 0.13 ± 0.01 |

| (Z)-3-methyl-6-(3,4,5-trimethoxystyryl)-2(3H)-benzothiazolone | HT-29 | 0.008 ± 0.001 |

| (Z)-3-methyl-6-(3,4,5-trimethoxystyryl)-2(3H)-benzothiazolone | MDA-MB-231 | 1.35 ± 0.42 |

| (Z)-3-methyl-6-(3,4,5-trimethoxystyryl)-2(3H)-benzothiazolone | MCF-7 | 2.42 ± 0.48 |

Table 2: Cytotoxic Activity of Benzothiazole-Thiazolidine Derivatives [3]

| Compound | Cell Line | IC50 (mM) |

| Compound 4a | C6 (rat brain glioma) | 0.03 |

| Compound 4d | C6 (rat brain glioma) | 0.03 |

| Compound 4a | NIH3T3 (mouse embryo fibroblast) | 0.2 |

| Compound 4d | NIH3T3 (mouse embryo fibroblast) | 0.1 |

Experimental Protocols

The following are representative experimental protocols used to assess the anticancer activity of benzothiazolone derivatives.

4.1. Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of compounds on cancer cell lines.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., 0.01 to 100 µM) and incubated for a further 48-72 hours.

-

MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) is added to each well. The plates are then incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Diagram of MTT Assay Workflow

References

- 1. New Heterocyclic Combretastatin A-4 Analogs: Synthesis and Biological Activity of Styryl-2(3H)-benzothiazolones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Review of the Recent Developments of Molecular Hybrids Targeting Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Solubility Profile of 3-benzyl-1,3-benzothiazol-2(3H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 3-benzyl-1,3-benzothiazol-2(3H)-one, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to a lack of specific quantitative solubility data in publicly available literature, this guide offers a qualitative assessment based on general principles of chemical solubility, alongside detailed experimental protocols for determining solubility in the laboratory.

Core Principles of Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which states that a solute will dissolve best in a solvent that has a similar polarity. This compound possesses a largely nonpolar structure due to the presence of two benzene rings and the benzothiazole core. However, the carbonyl group and the nitrogen and sulfur heteroatoms introduce some degree of polarity. This amphiphilic nature suggests that its solubility will vary significantly across different solvents.

Predicted Solubility in Common Laboratory Solvents

The following table summarizes the predicted qualitative solubility of this compound in a range of common laboratory solvents, based on its molecular structure and the "like dissolves like" principle. It is important to note that these are predictions and should be confirmed by experimental determination.

| Solvent | Polarity | Predicted Solubility | Rationale |

| Water | High | Insoluble | The large nonpolar surface area of the molecule is expected to dominate, leading to poor solvation by highly polar water molecules. |

| Methanol | High | Sparingly Soluble | The hydroxyl group of methanol can interact with the polar functionalities of the solute, but the overall polarity mismatch may limit solubility. |

| Ethanol | High | Sparingly to Moderately Soluble | Similar to methanol, but its slightly lower polarity may improve solubility. Often used for recrystallization at elevated temperatures. |

| Acetone | Medium | Moderately Soluble | As a polar aprotic solvent, acetone is likely to be a good solvent, capable of interacting with the polar groups without the strong hydrogen bonding network of water or alcohols. |

| Ethyl Acetate | Medium | Soluble | The ester functionality and lower polarity compared to alcohols make it a suitable solvent for compounds with both polar and nonpolar characteristics. |

| Dichloromethane | Low | Soluble | A nonpolar solvent that should effectively solvate the large nonpolar regions of the molecule. |

| Chloroform | Low | Soluble | Similar to dichloromethane, its nonpolar nature makes it a good candidate for dissolving this compound. |

| Dimethyl Sulfoxide (DMSO) | High (Aprotic) | Soluble | DMSO is a powerful polar aprotic solvent known for its ability to dissolve a wide range of organic compounds, including those with low water solubility. |

| Dimethylformamide (DMF) | High (Aprotic) | Soluble | Similar to DMSO, DMF is a versatile polar aprotic solvent that is expected to effectively dissolve this compound. |

Experimental Protocols for Solubility Determination

To obtain precise and accurate solubility data, experimental determination is essential. The following protocols outline both qualitative and quantitative methods for assessing the solubility of this compound.

Qualitative Solubility Determination

This method provides a rapid assessment of whether a compound is soluble, sparingly soluble, or insoluble in a particular solvent.

Materials:

-

This compound

-

A selection of test solvents (e.g., water, ethanol, acetone, etc.)

-

Small test tubes or vials

-

Vortex mixer

-

Spatula

Procedure:

-

Add approximately 1-2 mg of this compound to a clean, dry test tube.

-

Add 1 mL of the chosen solvent to the test tube.

-

Vigorously agitate the mixture using a vortex mixer for 30-60 seconds.

-

Visually inspect the solution against a contrasting background.

-

Soluble: The solid completely dissolves, and the solution is clear.

-

Sparingly Soluble: A portion of the solid dissolves, but some undissolved particles remain. The solution may appear hazy.

-

Insoluble: The solid does not appear to dissolve, and the particles remain suspended or settled at the bottom.

-

-

Record the observations for each solvent.

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.

Materials:

-

This compound

-

A selection of test solvents

-

Scintillation vials or screw-cap flasks

-

Orbital shaker or rotator in a temperature-controlled environment (e.g., incubator)

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound (enough to ensure undissolved solid remains after equilibration) into a series of vials.

-

Add a known volume of each test solvent to the respective vials.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The agitation should be vigorous enough to keep the solid suspended.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Filter the supernatant through a syringe filter into a clean vial to remove any remaining undissolved solid.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the standard solutions and the filtered sample solution using a suitable analytical method (e.g., HPLC or UV-Vis spectrophotometry) to determine the concentration of the dissolved compound.

-

Construct a calibration curve from the standard solutions to quantify the concentration in the sample.

-

-

Calculation:

-

The determined concentration of the filtered supernatant represents the solubility of this compound in that solvent at the specified temperature. The solubility is typically expressed in units of mg/mL, g/L, or mol/L.

-

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the quantitative determination of solubility using the shake-flask method.

Caption: Workflow for Quantitative Solubility Determination.

An In-depth Technical Guide to the Reactivity of the Benzothiazolone Core

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzothiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its wide array of biological activities.[1][2] Derivatives of benzothiazole have shown significant promise as anticancer, antimicrobial, anti-inflammatory, and antidiabetic agents.[1][2] This in-depth technical guide focuses on the reactivity of the benzothiazolone core, a key derivative of benzothiazole. It provides a comprehensive overview of its synthesis, chemical properties, and its role in the modulation of critical signaling pathways, offering valuable insights for drug discovery and development professionals.

Chemical Properties and Reactivity

The benzothiazolone core, with the molecular formula C₇H₅NOS, is a bicyclic aromatic compound composed of a benzene ring fused to a thiazole ring.[3][4] This planar structure and its unique electronic properties are central to its chemical reactivity. The presence of nitrogen and sulfur heteroatoms, along with the amide-like functionality within the thiazole ring, creates a versatile platform for chemical modifications.

The reactivity of the benzothiazolone core is primarily centered on:

-

N-H Acidity: The proton attached to the nitrogen atom is acidic and can be readily removed by a base, paving the way for N-alkylation, N-arylation, and other functionalization reactions.

-

Carbonyl Group Reactivity: The carbonyl group can be targeted by nucleophiles, although its reactivity is somewhat diminished due to resonance with the nitrogen lone pair.

-

Aromatic Ring Substitution: The benzene ring is amenable to electrophilic aromatic substitution, with the position of substitution being influenced by the directing effects of the heterocyclic ring and any existing substituents.

-

Thiazole Ring Opening: While stable under most conditions, the thiazole ring can be cleaved under harsh reaction conditions.

Synthesis of the Benzothiazolone Core and its Derivatives

The synthesis of benzothiazolones and their derivatives is most commonly achieved through the cyclization of 2-aminothiophenol with various reagents. A variety of synthetic methodologies have been developed to access 2-substituted benzothiazoles, which are key precursors to many biologically active compounds.

Experimental Protocol: Synthesis of 2-Arylbenzothiazoles

This protocol details a mild and efficient method for the synthesis of 2-arylbenzothiazoles from 2-aminothiophenol and aromatic aldehydes.[5]

Materials:

-

2-aminothiophenol

-

Aromatic aldehyde (e.g., benzaldehyde)

-

Ceric Ammonium Nitrate (CAN)

-

30% Hydrogen Peroxide (H₂O₂)

-

Mortar and pestle

-

Reaction vial

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

In a mortar, grind 2-aminothiophenol (1 mmol), the aromatic aldehyde (1 mmol), CAN (0.1 mmol), and 30% H₂O₂ (4 mmol) for the specified time at 50 °C.[5]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, add water to the reaction mixture and extract with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure 2-arylbenzothiazole.[5]

Biological Activity and Modulation of Signaling Pathways

Benzothiazolone derivatives have emerged as potent modulators of key signaling pathways that are often dysregulated in diseases like cancer.

Anticancer Activity and Inhibition of the PI3K/AKT Signaling Pathway

A significant body of research has highlighted the anticancer potential of benzothiazole derivatives, with many acting as inhibitors of the PI3K/AKT signaling pathway.[3][6] This pathway is crucial for cell survival, proliferation, and is frequently hyperactivated in various cancers.

A novel benzothiazole derivative, PB11, has been identified as a potent cytotoxic agent against human glioblastoma (U87) and cervix cancer (HeLa) cell lines, with an IC₅₀ of approximately 40 nM.[3] PB11 induces apoptosis by suppressing the PI3K/AKT pathway, leading to a decrease in the levels of PI3K and phosphorylated AKT, and an increase in the levels of apoptotic markers like caspase-3 and cytochrome-c.[3]

The following diagram illustrates the inhibitory effect of benzothiazole derivatives on the PI3K/AKT signaling cascade.

Caption: Benzothiazolone derivatives inhibit the PI3K/AKT pathway.

Quantitative Data: Anticancer Activity of Benzothiazole Derivatives

The following table summarizes the in vitro anticancer activity of selected benzothiazole derivatives against various cancer cell lines.

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| PB11 | U87 (Glioblastoma) | ~0.04 | [3] |

| PB11 | HeLa (Cervix Cancer) | ~0.04 | [3] |

| Derivative 55 | HT-29 (Colon) | 0.024 | [1] |

| Derivative 55 | H460 (Lung) | 0.29 | [1] |

| Derivative 55 | A549 (Lung) | 0.84 | [1] |

| Derivative 55 | MDA-MB-231 (Breast) | 0.88 | [1] |

| Naphthalimide 67 | HT-29 (Colon) | 3.47 | [1] |

| Naphthalimide 67 | A549 (Lung) | 3.89 | [1] |

| Naphthalimide 67 | MCF-7 (Breast) | 5.08 | [1] |

| Compound 2c | HCT116 (Colon) | 3.670 | [7] |

| Compound 7l | HCT116 (Colon) | 2.527 | [7] |

| Compound 2c | HeLa (Cervix) | 2.642 | [7] |

| Compound 7h | HeLa (Cervix) | 3.995 | [7] |

| Compound 7l | HeLa (Cervix) | 2.659 | [7] |

Experimental Workflow for Kinase Inhibitor Screening

The discovery and development of benzothiazolone derivatives as kinase inhibitors typically follows a structured workflow, from initial high-throughput screening to in vivo efficacy studies.

Caption: A typical workflow for kinase inhibitor drug discovery.

Experimental Protocol: Western Blot Analysis of PI3K/AKT Pathway

This protocol provides a general procedure for analyzing the phosphorylation status of key proteins in the PI3K/AKT pathway in cancer cells treated with a benzothiazolone derivative.

Materials:

-

Cancer cell line (e.g., HCT116, HeLa)

-

Cell culture medium and supplements

-

Benzothiazolone derivative for treatment

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-AKT (Ser473), anti-total AKT, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-